molecular formula C10H7BrClN B8769889 4-Bromo-2-chloronaphthalen-1-amine

4-Bromo-2-chloronaphthalen-1-amine

Cat. No.: B8769889
M. Wt: 256.52 g/mol
InChI Key: SMGQPSINQDUPQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-2-chloronaphthalen-1-amine (CAS 51670-71-4) is a halogenated naphthylamine derivative with the molecular formula C₁₀H₇BrClN and a molecular weight of 256.53 g/mol . The compound features a naphthalene backbone substituted with bromine (Br) at the 4-position, chlorine (Cl) at the 2-position, and an amine (-NH₂) group at the 1-position (Figure 1). Limited data are available on its synthesis routes, but analogous compounds (e.g., ) suggest that halogenated aromatic aldehydes and amines may serve as precursors in condensation or substitution reactions .

Properties

Molecular Formula

C10H7BrClN

Molecular Weight

256.52 g/mol

IUPAC Name

4-bromo-2-chloronaphthalen-1-amine

InChI

InChI=1S/C10H7BrClN/c11-8-5-9(12)10(13)7-4-2-1-3-6(7)8/h1-5H,13H2

InChI Key

SMGQPSINQDUPQY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=C2N)Cl)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound is compared below with three structural analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Key Properties/Applications
4-Bromo-2-chloronaphthalen-1-amine 51670-71-4 C₁₀H₇BrClN 256.53 Br (4), Cl (2), NH₂ (1) Intermediate for organic synthesis
4-Bromo-2-methylnaphthalen-1-amine 37113-08-9 C₁₁H₁₀BrN 236.11 Br (4), CH₃ (2), NH₂ (1) Potential building block for dyes
4-Bromo-2-nitronaphthalen-1-amine 90767-01-4 C₁₀H₇BrN₂O₂ 267.08 Br (4), NO₂ (2), NH₂ (1) Research reagent (non-human use)
2-Bromo-4-nitronaphthalen-1-amine Not available C₁₀H₇BrN₂O₂ 267.08 Br (2), NO₂ (4), NH₂ (1) Limited data; isomer of nitro analog

Key Observations:

  • Substituent Effects :
    • The chloro group in this compound is electron-withdrawing, which may reduce the basicity of the amine compared to the methyl -substituted analog (4-Bromo-2-methylnaphthalen-1-amine) .
    • The nitro group in 4-Bromo-2-nitronaphthalen-1-amine introduces strong electron-withdrawing effects, likely decreasing the amine's nucleophilicity and altering reactivity in electrophilic substitution reactions .
  • Molecular Weight: The nitro-substituted analog has the highest molecular weight (267.08 g/mol) due to the nitro (-NO₂) group .

Research Findings and Data Gaps

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